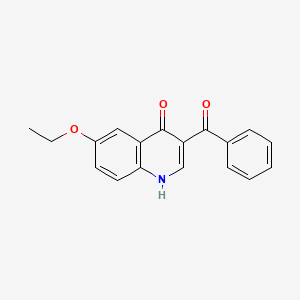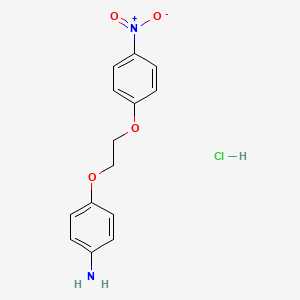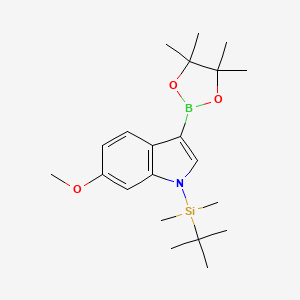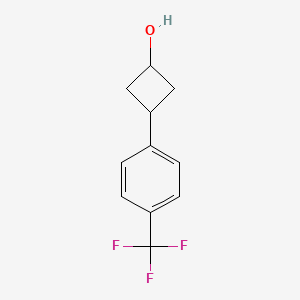![molecular formula C16H14ClNO2 B13352191 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a benzyloxy group, a chlorine atom, and an acrylamide moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)-5-chlorobenzaldehyde and an appropriate amine.
Formation of the Acrylamide Moiety: The aldehyde group of 2-(benzyloxy)-5-chlorobenzaldehyde is reacted with an amine to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide involves its interaction with specific molecular targets. The benzyloxy group and the acrylamide moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
相似化合物的比较
Similar Compounds
- 3-(4-(Benzyloxy)phenyl)-N-(3-chlorophenyl)acrylamide
- 3-(4-(Benzyloxy)phenyl)-N-(2-chlorophenyl)acrylamide
- 3-[2-(Benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide
Uniqueness
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is unique due to the specific positioning of the benzyloxy and chlorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
(E)-3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)/b9-6+ |
InChI 键 |
TVUVXDNPMFBREX-RMKNXTFCSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


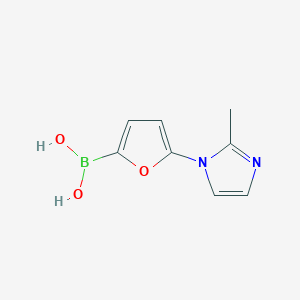

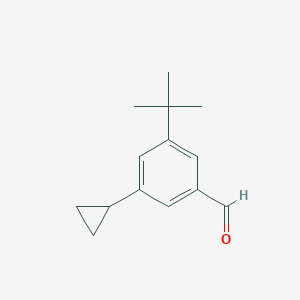
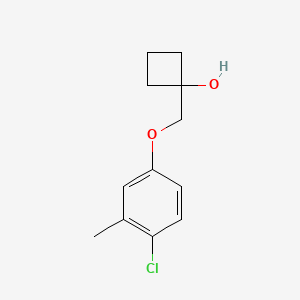
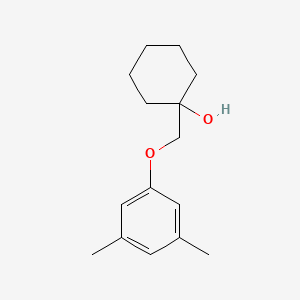


![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
